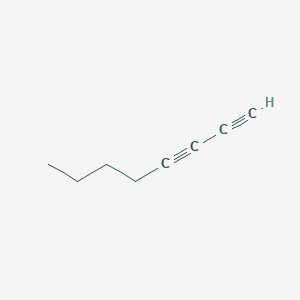

1,3-Octadiyne

Description

Structure

3D Structure

Properties

CAS No. |

76187-86-5 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

octa-1,3-diyne |

InChI |

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h1H,4,6,8H2,2H3 |

InChI Key |

ATBIPMKXEODDBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC#C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Octadiyne and Its Analogues

Acetylenic Coupling Reactions for 1,3-Diyne Formation

Acetylenic coupling reactions are fundamental to the construction of 1,3-diyne scaffolds, enabling the formation of carbon-carbon bonds between sp-hybridized carbon atoms.

The Glaser coupling is a classic method for synthesizing 1,3-diynes through the oxidative homocoupling of terminal alkynes thegoodscentscompany.comservice.gov.uknih.gov. This reaction typically employs copper salts, such as copper(I) bromide (CuBr), in the presence of a base and an oxidant, often molecular oxygen thegoodscentscompany.comservice.gov.uknih.govsci-toys.comnih.gov. The primary outcome of the Glaser coupling is the formation of symmetrical 1,3-diynes (R-C≡C-C≡C-R) thegoodscentscompany.comservice.gov.uknih.gov.

For instance, the homocoupling of 1-hexyne (B1330390) (CH₃CH₂CH₂CH₂C≡CH) would yield 5,7-dodecadiyne (B74635) (CH₃CH₂CH₂CH₂C≡C-C≡CCH₂CH₂CH₂CH₃), a symmetrical diyne, rather than the unsymmetrical 1,3-octadiyne. While modified Glaser-type reactions and oxidative cross-coupling of two different terminal alkynes have been explored for unsymmetrical diyne synthesis, the classical Glaser coupling is predominantly used for symmetrical products nih.govuni.lu.

The Cadiot-Chodkiewicz reaction is a highly effective and widely employed strategy for the selective formation of unsymmetrical 1,3-diynes ereztech.comguidetopharmacology.orgfishersci.setcichemicals.comnih.gov. This copper(I)-catalyzed cross-coupling reaction involves the condensation of a terminal alkyne with an alkynyl halide in the presence of an amine base ereztech.comguidetopharmacology.orgfishersci.setcichemicals.comnih.gov. Common catalysts include copper(I) salts like copper(I) bromide (CuBr), and bases such as piperidine (B6355638) or n-butylamine sci-toys.comnih.govguidetopharmacology.orgnih.govnih.gov.

The reaction proceeds under mild conditions, often at room temperature, and is known for yielding 1,3-diynes in high amounts guidetopharmacology.orgfishersci.se. A key advantage of the Cadiot-Chodkiewicz coupling over the Glaser coupling is its selectivity, which minimizes the formation of homocoupled byproducts when synthesizing unsymmetrical diynes nih.gov. To synthesize this compound (CH≡C-C≡C-CH₂CH₂CH₂CH₂CH₃), one could envision coupling 1-bromo-1-hexyne (CH₃CH₂CH₂CH₂C≡C-Br) with acetylene (B1199291) (HC≡CH), or alternatively, bromoacetylene with 1-hexyne (CH₃CH₂CH₂CH₂C≡CH). Recent advancements have enabled convenient protocols for this reaction, including the in situ generation of volatile bromoalkynes, which circumvents handling hazardous intermediates tcichemicals.com.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is versatile for forming carbon-carbon bonds and has been adapted for 1,3-diyne synthesis nih.govfishersci.seuni.lu. It typically involves a palladium catalyst, often with a copper co-catalyst fishersci.seuni.lu.

One strategy for synthesizing 1,3-diynes via Sonogashira coupling involves the reaction of a terminal alkyne with a dihaloethylene, followed by a β-elimination step fishersci.senih.gov. For instance, 1,1-dichloroethylene (vinylidene chloride) can be coupled with a terminal alkyne under palladium catalysis, and the resulting intermediate then undergoes base-promoted dehydrohalogenation to yield the 1,3-diyne fishersci.senih.gov.

An example of this approach is the synthesis of 1,3-decadiyne (B15466420), which was achieved by the Sonogashira coupling of 1-octyne (B150090) with vinylidene chloride, followed by dehydrochlorination using lithium diisopropylamide (LDA) fishersci.se. This method yielded 1,3-decadiyne in 66–72% fishersci.se. Applying this to this compound, one could couple 1-hexyne (CH₃CH₂CH₂CH₂C≡CH) with 1,1-dichloroethylene (H₂C=CCl₂) using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), followed by treatment with a strong base such as lithium diisopropylamide (LDA) to induce elimination and form the desired this compound.

A "pair"-selective synthesis of conjugated diynes can be achieved through palladium-catalyzed cross-coupling reactions involving 1,3-diynylzinc reagents nih.govnih.govmitoproteome.orgwikipedia.orgacs.org. This method is considered a superior alternative to the Cadiot-Chodkiewicz reaction in certain contexts, particularly for achieving high selectivity in unsymmetrical diyne formation nih.govmitoproteome.orgwikipedia.org. The process typically involves the in situ generation of 1,3-diynylzinc species from terminal alkynes and 1,1-dichloroethylene, followed by elimination with LDA, zincation with zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), and subsequent palladium-catalyzed cross-coupling with aryl or alkenyl iodides and bromides nih.gov. This approach is particularly effective for synthesizing unsymmetrically substituted conjugated diynes, with reported yields often exceeding 80% nih.gov.

An efficient and simple method for synthesizing unsymmetrical 1,3-diynes involves nickel-catalyzed cross-coupling reactions of alkynyl bromides with organoalane reagents nih.govwikipedia.orgatamanchemicals.comsigmaaldrich.comsigmaaldrich.com. This approach offers good functional group compatibility and typically proceeds under mild conditions. The catalytic system often utilizes nickel(II) acetate (B1210297) (Ni(OAc)₂) in combination with a phosphine (B1218219) ligand such as tri(2-furyl)phosphine (B125338) ((o-furyl)₃P) service.gov.ukuni.lunih.govatamanchemicals.comsigmaaldrich.com.

Reactions can be conducted at ambient temperature or 60 °C for short durations (2-3 hours) in solvents like diethyl ether or toluene (B28343) nih.govatamanchemicals.com. This methodology has demonstrated excellent yields, up to 94% nih.govatamanchemicals.com. For the synthesis of this compound, this method could involve the cross-coupling of 1-bromo-1-hexyne with an ethynylaluminum reagent, or bromoacetylene with a hexynylaluminum reagent, under the specified nickel catalysis. Another related system uses nickel(II) acetylacetonate (B107027) (Ni(acac)₂) with 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) as a ligand, achieving yields up to 90% at room temperature sigmaaldrich.com.

Summary of Synthetic Methodologies for 1,3-Diyne Formation

| Reaction Type | Target Diyne Type | Key Reagents/Catalysts | Typical Conditions | Representative Yields | Application for this compound | References |

| Glaser Coupling | Symmetrical | Cu(I) salts (e.g., CuBr), Base, O₂ | Oxidative conditions | High for symmetrical | Not directly for this compound (unsymmetrical) | thegoodscentscompany.comservice.gov.uknih.govsci-toys.comnih.gov |

| Cadiot-Chodkiewicz Reaction | Unsymmetrical | Cu(I) salts (e.g., CuBr), Amine (e.g., Piperidine) | Mild, often RT | High yields | Coupling 1-bromo-1-hexyne with acetylene | ereztech.comguidetopharmacology.orgfishersci.setcichemicals.comnih.govnih.gov |

| Sonogashira with Dihaloethylenes | Unsymmetrical | Pd catalyst (e.g., Pd(PPh₃)₄), Cu co-catalyst, Dihaloethylene (e.g., 1,1-Dichloroethylene), Base (e.g., LDA) | Mild to moderate T | 66-72% (for 1,3-decadiyne) | Coupling 1-hexyne with 1,1-dichloroethylene, then elimination | fishersci.seuni.lunih.gov |

| Sonogashira with 1,3-Diynylzincs | Unsymmetrical | Pd catalyst, 1,3-Diynylzinc, ZnBr₂/ZnCl₂ | Varied | >80% | Formation of diynylzinc from 1-hexyne, then cross-coupling | nih.govnih.govmitoproteome.orgwikipedia.orgacs.org |

| Ni-Catalyzed with Organoalanes | Unsymmetrical | Ni(II) catalyst (e.g., Ni(OAc)₂, Ni(acac)₂), Phosphine ligand (e.g., Tri(2-furyl)phosphine, DPPE), Alkynyl bromide, Organoalane | RT or 60 °C, 2-3h | Up to 94% | Coupling 1-bromo-1-hexyne with ethynylaluminum | nih.govwikipedia.orgatamanchemicals.comsigmaaldrich.comsigmaaldrich.com |

Oxidative Cross-Coupling and Dimerization Methods

Oxidative cross-coupling and dimerization reactions are pivotal for the formation of 1,3-diynes from terminal alkynes. These methods typically involve the coupling of two alkyne units, either symmetrically (dimerization) or unsymmetrically (cross-coupling), to form the conjugated diyne system.

Symmetrical Dimerization: Terminal alkynes can undergo homocoupling to yield symmetrical 1,3-diyne derivatives. An efficient and environmentally friendly method involves a Pd/C-CuI-catalyzed reaction in the presence of molecular oxygen as an oxidant, often without the need for phosphine ligands or bases. researchgate.net

Unsymmetrical Cross-Coupling: The synthesis of unsymmetrical 1,3-diynes, including analogues of this compound, can be achieved through cross-coupling reactions.

One approach involves the coupling of terminal alkynes with 1-bromoalkynes, often facilitated by copper(I) iodide and tris(o-tolyl)phosphine under mild conditions. researchgate.net

Another method utilizes a palladium-catalyzed protocol, allowing for the cross-coupling of a broad range of terminal alkynes and haloalkynes with high selectivity and minimal homocoupling. researchgate.net

Iron-catalyzed cross-coupling reactions of 1-bromoalkynes with terminal alkynes have also been developed, proceeding in water under air to generate unsymmetrical 1,3-butadiynes. researchgate.net

More recently, nickel-catalyzed coupling reactions of alkynyl bromides with alkynyl aluminum reagents have provided an efficient route to 1,3-diynes, achieving good to excellent yields at room temperature. acs.org

Gold-catalyzed oxidative cross-coupling of alkynes has also been reported for the synthesis of unsymmetrical diynes. researchgate.net

These oxidative coupling and dimerization strategies are widely applicable for constructing the 1,3-diyne backbone found in compounds like this compound, by selecting appropriate alkyne precursors.

Emerging Synthetic Transformations for this compound Frameworks

Beyond traditional coupling, newer synthetic transformations offer alternative pathways and enhanced control for constructing and functionalizing this compound frameworks.

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: The FBW rearrangement is a valuable method for generating alkynes from substituted dibromoolefinic precursors. This rearrangement typically involves the formation of a lithium acetylide intermediate, which can then be trapped with carbon-based electrophiles to yield a variety of di- and triynes. researchgate.net The lithium acetylide formed from the FBW reaction can also undergo transmetalation to provide other metal acetylides, such as zinc, copper, tin, or platinum acetylides, expanding the synthetic utility. researchgate.net This rearrangement can also be applied to magnesium alkylidene carbenoids, providing a convenient route to alkynes from carbonyl compounds through one-carbon homologation. mdpi.com

Diyne Metathesis: Diyne metathesis is an emerging transformation that allows for the rearrangement and exchange of alkyne units within 1,3-diyne structures. For instance, tungsten benzylidyne complexes have been shown to efficiently catalyze the metathetic conversion between symmetrical and unsymmetrical 1,3-diynes. This provides a direct opportunity to prepare unsymmetrical 1,3-diynes from terminal alkynes through a combination of copper-catalyzed homocoupling and subsequent metathesis.

The functionalization of this compound scaffolds is crucial for expanding their utility in various applications. While 1,3-diynes present challenges due to multiple reactive positions (1,2-, 3,4-, or 1,4-monoadditions, and double addition reactions), metal-catalyzed hydrofunctionalization reactions offer precise control over regio- and stereoselectivity.

One notable method for functionalizing 1,3-diynes, including this compound, is hydrosilylation . This reaction involves the addition of triorganosilanes across the triple bonds. An efficient method has been developed using platinum catalysts (e.g., Pt₂(dvs)₃, PtO₂, or Pt(PPh₃)₄) for the regio- and stereoselective formation of mono- or bis-silylated adducts from various 1,3-diynes, including this compound. This process allows for the synthesis of silyl-substituted 1,3-enynes or bis-silyl-functionalized buta-1,3-dienes with excellent yields.

Other hydrofunctionalization reactions applicable to 1,3-diynes include:

Hydroboration: Metal-free monohydroboration of symmetrically alkyl-substituted 1,3-diynes with disiamylborane (B86530) results in functionalized enynes from a syn-type addition, with the boron atom attacking the less sterically hindered internal position of the diyne system.

Hydroarylation and Alkoxycarbonylation: Palladium-catalyzed reactions have been developed for the hydroarylation of 1,3-diyne intermediates and monoalkoxycarbonylation of 1,3-diynes, yielding functionalized 1,3-enynes with good yields and excellent chemoselectivity.

Hydrophosphination: Ytterbium-catalyzed double hydrophosphination reactions of diynes have also been reported.

Cobalt-catalyzed Hydrosilylation: Cobalt-based systems, such as those generated from Co(acac)₂ and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), enable regio- and stereoselective access to silyl-functionalized 1,3-enynes via hydrosilylation of 1,3-diynes.

These methods provide versatile tools for introducing diverse functionalities onto the this compound scaffold, enabling the synthesis of complex derivatives for various applications.

Advanced Reactivity and Mechanistic Investigations of 1,3 Octadiyne Systems

Polymerization Processes of 1,3-Octadiyne and Conjugated Diynes

The polymerization of diynes can lead to conjugated polymers with diverse structures and functionalities. These processes are often driven by various stimuli, including heat, light, or specific catalytic systems. rsc.orgresearchgate.net

1,4-Addition Polymerization Mechanisms in Solid State

In the solid state, diyne polymerization predominantly occurs via a 1,4-addition mechanism, leading to a rigid polymer backbone containing conjugated enyne fragments. mdpi.comworktribe.com This mechanism involves the transformation of one π-bond into one σ-bond per monomer molecule. mdpi.com The polymerization is typically initiated by thermal or UV radiation. mdpi.com

The solid-state polymerization of diacetylenes often exhibits autocatalytic behavior, characterized by an induction period followed by a rapid reaction. mdpi.com In contrast, liquid-state polymerization of some diacetylenes can follow a zero-order reaction model and may involve intramolecular cyclization, such as a Hexadehydro Diels-Alder reaction. mdpi.com

An illustration of the 1,4-addition mechanism in diacetylene polymerization is provided below:

Table 1: Key Parameters for Topochemical 1,4-Addition Polymerization of Diacetylenes

| Parameter | Value/Condition | Reference |

| C1-C4' Distance (d) | ≤ 3.8 Å | worktribe.com |

| Translational Repeat (r) | ≤ 4.9 Å | worktribe.com |

| Tilt Angle (θ) | ≈ 45° | worktribe.com |

| Mechanism | 1,4-Addition | mdpi.comworktribe.com |

| Initiation | Heat, UV Radiation | mdpi.com |

Regioselective Cyclopolymerization of Diynes

Cyclopolymerization of α,ω-diynes is a powerful method to synthesize soluble polyacetylene-type polymers. acs.orgresearchgate.net This technique involves intramolecular cyclization during the polymerization process, leading to polymers with cyclic repeating units in the backbone. researchgate.netibs.re.kr The regioselectivity of this process, meaning the specific manner in which the cyclic units are formed, is crucial for controlling the polymer structure and properties. acs.orgresearchgate.netrsc.org

For 1,7-octadiynes, regioselective cyclopolymerization has been achieved using modified Grubbs-Hoveyda-type metathesis initiators and Schrock initiators. acs.orgresearchgate.netfigshare.com This typically yields conjugated polymers consisting virtually exclusively of 1,2-cyclohex-1-enylenvinylene units, which are thermodynamically favored six-membered repeat units resulting from α-addition. acs.orgresearchgate.netrsc.orgfigshare.com In contrast, 1,6-heptadiynes can yield polymers with five- or six-membered rings depending on the addition type (α- or β-addition). acs.orgrsc.org

Control over regioselectivity can be achieved by carefully designing the catalyst structure and reaction conditions. researchgate.netrsc.org For example, specific molybdenum-based Schrock initiators and Grubbs catalysts have allowed for regioselective and stereoselective cyclopolymerization of various diynes. acs.orgrsc.org

Table 2: Regioselectivity in Diyne Cyclopolymerization

| Diyne Type | Initiator Type | Preferred Repeat Unit (Addition Type) | Reference |

| 1,7-Octadiynes | Modified Grubbs-Hoveyda, Schrock initiators | 1,2-cyclohex-1-enylenvinylene (α-addition, 6-membered) | acs.orgresearchgate.netrsc.orgfigshare.com |

| 1,6-Heptadiynes | Schrock, Grubbs catalysts | Cyclopent-1-enylene-1-vinylene (5-membered) or Cyclohex-1-ene-3-methylidene (6-membered) | acs.orgrsc.org |

Living Polymerization Techniques for Diyne Monomers

Living polymerization is a chain-growth polymerization process characterized by the absence of termination and chain transfer reactions, allowing active chain ends to remain reactive even after monomer depletion. warwick.ac.ukacs.orgfiveable.me This enables precise control over molecular weight, narrow polydispersity, and the synthesis of block copolymers. warwick.ac.ukacs.orgfiveable.meacs.org

For diyne monomers, controlled living polymerization has been demonstrated, particularly with well-defined Grubbs- and Schrock-type initiators, which have largely replaced older Ziegler-Natta catalysts. rsc.orgacs.orgnih.gov Molybdenum and tungsten catalysts have been used to achieve controlled living polymerization of 1,6-heptadiyne (B51785) monomers. nih.gov The ability to establish living polymerization with diynes, such as 4,5-bis(trimethylsilyloxy)-1,7-octadiyne (M2), using specific initiators like Mo(N-2,6-(2-Pr)2C6H3)(CHCMe2Ph)(OCHMe2)2 (I3) in the presence of quinuclidine, has been reported. figshare.com This control allows for the preparation of highly soluble and stable poly(acetylene) analogues. figshare.com

The stability and reactivity of propagating species are critical in living polymerization. ibs.re.kr Olefin metathesis polymerization, including cyclopolymerization of diynes, can achieve living characteristics by forming stable metal carbenes that propagate the polymerization. ibs.re.kr Manipulation of the initiation rate is often required to produce polymers with narrow dispersity. warwick.ac.ukacs.org

Influence of Monomer Structure on Polymerization Regio- and Stereo-selectivity

The structure of the monomer significantly influences the regio- and stereoselectivity of diyne polymerization. rsc.orgacs.orgnih.gov Small changes in monomer design can lead to dramatic differences in polymer structure and properties.

In cyclopolymerization, the choice of diyne (e.g., 1,6-heptadiyne vs. 1,7-octadiyne) dictates the size of the cyclized repeat unit (five-membered vs. six-membered rings, respectively). acs.orgrsc.orgrsc.org Substituents on the diyne backbone can also influence the regioselectivity of insertion (α- or β-addition) and the resulting ring size. For example, 1,7-octadiynes tend to form thermodynamically favored six-membered repeat units via α-addition. acs.orgresearchgate.netrsc.org

Stereoselectivity, which refers to the control over the spatial arrangement of atoms in the polymer chain, is also impacted by monomer structure. For instance, the cyclopolymerization of chiral 1,7-octadiynes can yield highly tactic polymers (e.g., >86% tacticity) with predominantly trans-configured exocyclic double bonds, depending on the initiator and monomer design, such as the use of enantiomerically pure menthyl ester groups. rsc.orgrsc.org The concept of "small alkoxides" with varying size of alkoxide ligands in Schrock-type initiators has been explored to control regioselectivity, leading to poly(1,7-octadiyne)s with virtually solely six-membered repeat units via regioselective α-insertion. rsc.orgrsc.org

The electronic and steric properties of substituents on the diyne can affect the reactivity of the triple bonds and the preferred mode of addition. For example, activated diynes (e.g., keto-activated, ester-activated, or sulfonyl-activated diynes) can undergo spontaneous or organocatalyzed polymerizations with high regio- and stereoregularity, with the type of activation influencing the E/Z stereochemistry of the resulting polymer backbone. nih.govmdpi.com

Theoretical Models and Simulation of Polymerization Kinetics

Theoretical models and simulations are essential tools for understanding and predicting the kinetics of polymerization processes, including those involving diynes. fiveable.memdpi.commdpi.com These models help to elucidate reaction mechanisms, optimize reaction conditions, and predict polymer properties such as molecular weight distribution. fiveable.memdpi.com

Quantum-chemical calculations, such as Density Functional Theory (DFT) and ONIOM simulations, are employed to investigate the energetics of monomer coordination and insertion into growing polymer chains. mdpi.com These methods can provide insights into the activation energies of different insertion pathways, helping to explain observed regio- and stereoselectivities. For example, in the context of diene polymerization, DFT and ONIOM simulations have been used to understand the high cis-stereospecificity of 1,3-butadiene (B125203) polymerization catalyzed by neodymium-based Ziegler-Natta systems. mdpi.com

Kinetic models often involve:

Rate constants: Describing the rates of initiation, propagation, termination, and transfer reactions. fiveable.mewiley-vch.de

Probability theory and statistical models: Such as Markov chains, to quantify polymer properties. fiveable.me

Population balance equations: To track the evolution of different chain length populations, providing detailed molecular weight distribution information. fiveable.me

Stochastic models: To simulate individual molecular events, particularly useful for small-scale systems and living polymerizations. fiveable.me

These simulations can help in process optimization, including designing feed strategies in semi-batch reactors to control molecular weight distribution, adjusting initiator feeding rates to maintain constant radical concentrations, and optimizing solvent selection. fiveable.me

Table 3: Computational Methods in Polymerization Kinetics

| Method | Application | Benefits | Reference |

| Density Functional Theory (DFT) | Investigating monomer coordination and insertion | Elucidating reaction mechanisms, activation energies | mdpi.com |

| ONIOM Simulation | Modeling complex catalytic systems | Detailed mechanistic insights | mdpi.com |

| Statistical Models (e.g., Markov Chains) | Quantifying polymer properties | Understanding distribution characteristics | fiveable.me |

| Population Balance Equations | Tracking chain length populations | Detailed molecular weight distribution | fiveable.me |

| Stochastic Models | Simulating individual molecular events | Capturing fluctuations, useful for living polymerization | fiveable.me |

Hydrofunctionalization Reactions of 1,3-Diynes

Cycloaddition Chemistry of this compound

The presence of two conjugated alkyne units in this compound makes it a versatile component in cycloaddition reactions, which are fundamental processes for constructing cyclic and polycyclic molecular architectures.

Diels-Alder Reactions and [4+2] Cycloadditions

The Diels-Alder reaction is a cornerstone of organic chemistry, typically involving a conjugated diene and a dienophile to form a six-membered ring through a [4+2] cycloaddition mechanism wikipedia.orgmsu.edumasterorganicchemistry.com. A notable variant, the hexadehydro Diels-Alder (HDDA) reaction, extends this concept to diynes and alkynes. In the HDDA reaction, a conjugated diyne, such as this compound, reacts with an alkyne (often termed a diynophile) in a [4+2] cycloaddition to generate a highly reactive benzyne (B1209423) intermediate wikipedia.orgwikipedia.orgvedantu.comaakash.ac.in. This transient benzyne species then undergoes trapping by a suitable agent to yield a substituted aromatic product wikipedia.orgwikipedia.orgaakash.ac.in.

1,3-Dipolar Cycloaddition Reactions with Diyne Substrates

1,3-Dipolar cycloaddition reactions represent another crucial class of transformations for diynes, enabling the synthesis of five-membered heterocyclic rings wikipedia.org. This reaction involves a 1,3-dipole and a dipolarophile, which, when an alkyne, can lead to aromatic products wikipedia.org.

Recent research has highlighted the utility of metal-catalyzed 1,3-dipolar cycloadditions involving diyne substrates. For instance, tungsten-catalyzed twofold 1,3-dipolar cycloaddition of 1,3-diynes with N-benzyl azomethine ylide has been successfully employed to synthesize tetrahydrobipyrrole products with yields ranging from 42% to 85% rsc.org. This method demonstrates broad functional group tolerance for both symmetric and asymmetric 1,3-diynes rsc.org.

Furthermore, copper-catalyzed coupling reactions of internal 1,3-diynes with organic azides have been reported to proceed via a tandem cyclization mechanism, which includes a 1,3-dipolar cycloaddition step followed by a 6-endo carbocyclization acs.orgnih.gov. This cascade reaction sequence leads to the formation of complex triazole-annulated polyheterocycles, specifically naphthotriazoles, in satisfactory yields acs.orgnih.gov. The mechanistic rationale for these transformations emphasizes the cooperative action of cycloaddition and carbocyclization, significantly increasing molecular complexity acs.orgnih.gov.

Intramolecular Cycloaddition Frameworks

Intramolecular cycloadditions involve reactions where both the diene (or diyne) and the dienophile (or diynophile) components are part of the same molecule, leading to the formation of fused or bridged ring systems. For polyyne substrates, including those containing diyne units, properly designed molecular frameworks can undergo highly efficient cascade [4+2] cycloadditions simply upon heating wikipedia.org. This process, known as a domino hexadehydro Diels-Alder reaction, is initiated by the rate-limiting formation of a benzyne intermediate, subsequently leading to rapid, bottom-up synthesis of highly fused, polycyclic aromatic compounds through naphthyne, anthracyne, and/or tetracyne intermediates wikipedia.org.

Photochemical intramolecular cycloaddition reactions have also been explored for various systems, demonstrating their utility in constructing complex cyclic structures. For example, the photoinduced [4e + 2e] intramolecular cycloaddition of 1,1,8,8-tetraphenyl-1,7-octadiene in the presence of an electron transfer photosensitizer results in the formation of a specific cycloadduct, as confirmed by X-ray crystallography rsc.orgrsc.org. While specific examples for this compound in intramolecular cycloadditions are not extensively detailed, the general principles observed for other diyne and polyyne systems suggest similar potential.

Photochemical and Radiolytic Reactivity of Diynes

The reactivity of diynes, including this compound, extends beyond thermal processes to include transformations induced by light (photochemical) and high-energy radiation (radiolytic). These processes are particularly relevant in the context of solid-state chemistry and specialized reaction media.

Photoinduced Solid-State Transformations

One of the most remarkable aspects of diyne chemistry is their ability to undergo topochemical polymerization in the solid state when exposed to ultraviolet (UV) light or other forms of radiation royalsocietypublishing.orgcdnsciencepub.comrsc.orgiupac.org. This phenomenon, initially observed for diacetylenes (diynes), involves the smooth conversion of crystalline organic monomers into extended-chain polymers or oligomers without diffusion royalsocietypublishing.orgcdnsciencepub.com. The unique characteristic of topochemical polymerization lies in the favorable pre-alignment and packing of monomeric units within the crystal lattice, which dictates the reaction pathway and the resulting polymer structure royalsocietypublishing.orgcdnsciencepub.comrsc.org.

For diynes, this process typically leads to the formation of polydiacetylenes, characterized by a conjugated backbone of alternating double and triple bonds cdnsciencepub.com. The success and selectivity of this polymerization are highly dependent on the solid-state packing parameters of the diyne precursor cdnsciencepub.com. Besides UV light, such solid-state reactions can also be initiated by heat, pressure, or gamma (γ)-ray radiation cdnsciencepub.comrsc.org. The ability to control polymer structure through crystal engineering makes photoinduced solid-state transformations of diynes a valuable route for producing materials with specific properties, often resulting in large and nearly defect-free polymer crystals cdnsciencepub.comrsc.org.

Reactivity in Superbasic Media

The reactivity of diynes can be significantly altered and exploited in superbasic media. Superbasic systems, such as solutions of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in dimethyl sulfoxide (B87167) (DMSO), are known for their ability to activate various organic reactions, including those involving acetylenes and diynes semanticscholar.orgresearchgate.netannualcongress.comresearchgate.net. These media facilitate the deprotonation of weakly acidic C-H bonds, generating highly reactive carbanionic species that can participate in subsequent nucleophilic additions or other transformations semanticscholar.orgresearchgate.net.

While much of the research in superbasic media has focused on acetylene (B1199291), the principles extend to diynes. For instance, the formation of hexa-2,4-diyne has been discussed in the context of superbasic conditions, although its formation can sometimes compete with, or be less thermodynamically favorable than, the polymerization of acetylene to form products like octa-1,3,5-triene-7-yne semanticscholar.organnualcongress.com. Superbase-promoted reactions of acetylenes, including vinylation and ethynylation, highlight the potential for precise control over the reactivity of unsaturated systems in these unique environments semanticscholar.orgresearchgate.net. The high basicity and solvating properties of these media enable transformations that are otherwise difficult to achieve under conventional conditions.

Spectroscopic Characterization and Structural Analysis of 1,3 Octadiyne

X-ray Diffraction (XRD) and Crystallographic Studies

Determination of Solid-State Molecular and Crystal Structures

The determination of solid-state molecular and crystal structures is typically achieved through techniques such as X-ray diffraction (XRD), which provides detailed information on atomic arrangements, lattice parameters, and intermolecular interactions within a crystalline material. X-ray diffraction is a non-destructive technique used to identify crystalline phases and orientation, and to determine structural properties such as lattice parameters, strain, grain size, and atomic arrangement. thegoodscentscompany.comnih.gov

Correlation with Solid-State Reactivity and Packing Arrangements

The solid-state reactivity of diacetylenes, including compounds like 1,3-Octadiyne, is profoundly influenced by their crystal packing arrangements. A significant phenomenon observed in diynes is topochemical polymerization, a solid-state reaction where monomer units polymerize without significant atomic or molecular displacement, leading to highly ordered polymer chains. nih.gov

For diacetylene monomers to undergo solid-state polymerization, they must adhere to specific geometrical constraints within the crystal lattice. These criteria, established for topochemical reactions, include:

C1-C4' Contact Distance (r): The distance between the C1 atom of one diacetylene unit and the C4' atom of an adjacent unit must be less than or equal to 4 Å. nih.gov

Stacking Translational Distance (d): The translational distance between stacked monomers should be approximately 4.9 Å. nih.gov

Orientation Angle (θ): The angle between the diacetylene rod and the stacking axis must be close to 45°. nih.gov

When these conditions are met, the reaction proceeds via a 1,4-addition mechanism, forming a rigid polymer backbone with conjugated enyne fragments. nih.gov The special packing properties of monomer units in their crystals are crucial for the solid-state polymerization of diacetylenes. nih.gov The growth of macromolecules within the monomer crystal, their molecular weight, and distribution are influenced by reaction kinetics and phase transitions. nih.gov

Advanced Spectroscopic and Microscopic Techniques

Advanced spectroscopic and microscopic techniques offer invaluable insights into the surface, morphological, and material properties of chemical compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique that quantifies elemental composition and identifies the chemical states of elements within the outermost 1-10 nm of a sample. nih.gov XPS works by irradiating a solid surface with X-rays, causing core-level electrons to be emitted (photoelectrons). nih.gov The kinetic energy of these photoelectrons is measured, and their binding energy can be determined, providing information about the atomic and molecular characteristics, including chemical shifts that distinguish different oxidation states or chemical environments. nih.gov

While XPS is a powerful tool for surface characterization of various materials, including polymers and thin films, specific research findings detailing the XPS analysis of this compound were not identified in the conducted searches.

Atomic Force Microscopy (AFM) for Morphological Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used for morphological characterization at the nanoscale. It provides three-dimensional topography images of a surface and can also be used to assess mechanical properties such as adhesion and elastic modulus. AFM operates by scanning a sharp tip attached to a cantilever across a sample surface, detecting minute forces between the tip and the sample. Changes in cantilever deflection are used to construct a topographical map.

Despite its broad applicability in characterizing the morphology and nanomechanical properties of various materials, including biological specimens and polymer coatings, specific studies focusing on the AFM characterization of this compound were not found in the search results.

Dielectric Spectroscopy for Material Properties

Dielectric Spectroscopy (DS) is an experimental method used to measure the dielectric properties of a material as a function of frequency, temperature, and electric field. It is based on the interaction of an external electric field with the electric dipole moment of the sample, often expressed by its permittivity (real and imaginary parts). This technique reveals the energy storage and dissipation properties of a system and can provide insights into molecular motion, relaxation processes, and conductivity.

While dielectric spectroscopy is widely employed to assess the properties of dielectrics and insulating materials, particularly in microelectronics and polymer science, specific data or detailed research findings on the dielectric properties of this compound were not identified in the provided search results.

Computational Chemistry and Theoretical Studies of 1,3 Octadiyne

Electronic Structure Calculations

Electronic structure calculations are fundamental for understanding the intrinsic properties of a molecule, including its stable conformations and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the molecular geometry and energy of chemical compounds. It is favored for its balance of accuracy and computational efficiency, making it suitable for systems of moderate size. For a molecule like 1,3-octadiyne, DFT calculations would be employed to optimize its three-dimensional structure, identifying the most stable conformers by minimizing the total electronic energy. This involves calculating bond lengths, bond angles, and dihedral angles. DFT can also provide insights into the relative energies of different possible conformations or isomers. For instance, studies on related diyne systems, such as 1,7-octadiyne, have utilized DFT methods like BLYP-D3(BJ)/TZP/COSMO, ωB97XD/6-311G, and B97D/6-311G to optimize geometries and calculate binding energies in host-guest complexes, demonstrating the applicability of DFT to such structures. researchgate.netresearchgate.net Similarly, the conformational stabilities and energies of 3,5-octadiyne (B98918) have been investigated using Hartree-Fock (HF) and second-order Møller-Plesset (MP2) levels of theory with various basis sets, though DFT methods were noted to be less successful for that specific system due to challenges with dispersion interactions. uconn.edu

For achieving higher levels of accuracy in electronic structure calculations, especially when electron correlation effects are significant, ab initio quantum chemical methods are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered "gold-standard" approaches in computational chemistry. arxiv.orgmdpi.com CCSD(T) is particularly valued for its ability to provide highly accurate predictions for various molecular properties, although its computational cost scales unfavorably with system size, typically as N7, where N is a measure of system size. arxiv.org MP2, while less computationally demanding (scaling as N4), also accounts for electron correlation. sci-hub.se These methods would be crucial for obtaining precise energy values and refining the molecular geometry of this compound, especially if subtle energetic differences between conformers or highly accurate thermochemical data are required. For example, coupled-cluster methods have been used to derive accurate torsional potentials and barriers in conjugated systems like 1,3-butadiene (B125203), highlighting their capability for describing electron correlation effects in such molecules. sci-hub.se

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant (electron donor) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (electron acceptor). libretexts.orgcsbsju.eduwikipedia.orgpku.edu.cn For this compound, analysis of its HOMO and LUMO would provide critical insights into its potential sites for electrophilic and nucleophilic attack, as well as its propensity for cycloaddition reactions or other pericyclic processes. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a key indicator of molecular stability and reactivity, with a smaller gap generally correlating with higher reactivity. pku.edu.cn Computational studies on related systems, such as 1,7-octadiyne, have included detailed analysis of FMOs to understand their electronic behavior and interactions. researchgate.netresearchgate.net Such analyses would involve visualizing the spatial distribution of these orbitals and calculating their energies. Reactivity indices, derived from FMO analysis, can further quantify a molecule's electrophilicity or nucleophilicity, aiding in the prediction of reaction outcomes. pku.edu.cn

Mechanistic Pathway Elucidation

Computational chemistry is indispensable for elucidating the step-by-step mechanisms of chemical reactions, providing atomic-level detail on how bonds break and form.

To understand how this compound participates in reactions, it is essential to characterize the transition states (TSs) involved. A transition state represents the highest potential energy point along the minimum energy pathway connecting reactants to products. wikipedia.org Computationally, transition states are identified as first-order saddle points on the potential energy surface, characterized by having one imaginary vibrational frequency corresponding to the reaction coordinate. wikipedia.org Reaction coordinate analysis, often performed through an Intrinsic Reaction Coordinate (IRC) calculation, traces the minimum energy path from the transition state down to the reactants and products, confirming the connection between them. csbsju.edu For diynes, which can undergo various cyclization or addition reactions, the characterization of these fleeting transition state structures is vital for understanding their reactivity. For example, coupled cluster methods have been used to characterize transition states in Bergman-type cyclizations of other octadiynes, highlighting the utility of these methods in exploring complex reaction pathways. acs.org

The calculation of activation energies (Ea) and thermodynamic parameters (e.g., enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS)) is a direct outcome of characterizing reaction pathways computationally. The activation energy, which is the energy difference between the reactants and the transition state, dictates the rate of a reaction. mdpi.comosti.govnih.gov Thermodynamic parameters provide information about the spontaneity and energy changes associated with a reaction. For this compound, these calculations would involve determining the optimized geometries and energies of the reactants, products, and any identified transition states. From these energies, activation barriers and reaction enthalpies can be directly computed. Furthermore, by including vibrational frequency calculations, entropic contributions can be determined, allowing for the calculation of Gibbs free energies, which are crucial for assessing reaction spontaneity at a given temperature. mdpi.comnih.gov While specific data for this compound is not available, the methodologies for calculating these parameters are well-established and routinely applied to organic reactions. mdpi.comosti.govnih.govresearchgate.net

Data Tables

Due to the absence of specific computational research findings solely focused on this compound in the available search results, detailed data tables presenting its molecular geometry, energy values, frontier molecular orbital data, or reaction parameters cannot be provided. The discussion above outlines the types of data that would be generated if such studies were available.

Applications of 1,3 Octadiyne and Its Polymeric Forms in Advanced Materials

1,3-Octadiyne as a Building Block in Complex Molecular Architectures

Precursors for Heterocyclic Compounds

While this compound, with its specific conjugated diacetylene structure, is a reactive molecule, direct research specifically detailing its use as a precursor for the synthesis of heterocyclic compounds is not extensively documented in the readily available literature. However, other diynes and dienes, which share structural similarities or reactive functionalities, have been explored in the synthesis of cyclic and heterocyclic systems through various cycloaddition reactions. For instance, 1,7-octadiyne, an isomer with terminal alkyne groups, has been utilized in the synthesis of phosphole-substituted phosphaalkenes, which are five-membered heterocyclic compounds researchgate.net. Similarly, 1,3-dienes are known to participate in cycloaddition reactions, leading to the formation of cyclic structures, including highly functionalized 1,4-cyclohexadienes or cyclobutenes researchgate.netresearchgate.net. The reactivity of diynes, including this compound, stems from their multiple unsaturated bonds, which are amenable to various organic transformations, including those that could theoretically lead to heterocyclic systems. Further research may explore the specific reaction pathways of this compound in the formation of diverse heterocyclic compounds.

Advanced Polymeric Materials

The polymerization of this compound yields poly(this compound), a type of polydiacetylene (PDA). Polydiacetylenes are a class of conjugated polymers synthesized typically through a 1,4-addition topochemical polymerization process, often initiated by UV light, X-rays, gamma-rays, or electron irradiation researchgate.net. This solid-state polymerization method allows for precise control over the polymer's molecular structure, resulting in a rigid, highly conjugated ene-yne backbone researchgate.net. These unique structural features are responsible for the exceptional properties observed in poly(this compound) and other polydiacetylenes, making them attractive for advanced material applications.

Materials with Enhanced Mechanical Strength and Durability

Polydiacetylenes, including poly(this compound), possess exceptional mechanical strength and stability due to their rigid, highly conjugated backbone thegoodscentscompany.com. This inherent structural rigidity contributes significantly to the durability of materials derived from these polymers. Research findings demonstrate that films composed of certain polydiacetylenes can exhibit remarkable tensile strength. For example, a film of poly(octa-3,5-diynylene sebacate), another diacetylene polymer, has been reported to achieve a tensile strength of 250 MPa scielo.org.mx. This highlights the potential for poly(this compound) to form robust materials.

The mechanical properties of polydiacetylene thin films, such as breakthrough force and Young's modulus, have been quantitatively assessed using techniques like atomic force microscopy (AFM) force spectroscopy nih.govnih.gov. These studies reveal that even subtle changes in the side-chain configuration of polydiacetylenes can dramatically impact their mechanical properties, with a significant increase in breakthrough force and a decrease in Young's modulus observed during chromatic transitions researchgate.netnih.gov. This indicates that the mechanical characteristics of poly(this compound) can be influenced by its structural state, offering avenues for designing materials with tunable mechanical responses.

Photo- and Thermally Responsive Materials

One of the most remarkable characteristics of polydiacetylenes, including poly(this compound), is their ability to exhibit distinct color changes in response to external stimuli such as temperature and light, a phenomenon known as chromism scielo.org.mxCurrent time information in Dhaka, BD.acs.org.

Thermochromism: Polydiacetylenes display thermochromism, typically undergoing a reversible color transition from blue to red upon heating Current time information in Dhaka, BD.acs.orgnih.govuni.lumdpi.commedcraveonline.com. This color change is attributed to conformational changes in the polymer's conjugated ene-yne backbone, which affect the extent of electron delocalization Current time information in Dhaka, BD.nih.gov. The transition temperature can be influenced by the specific side groups attached to the diacetylene backbone and the matrix in which the polydiacetylene is embedded mdpi.commedcraveonline.com. This property makes poly(this compound) and related PDAs promising candidates for applications such as temperature sensors and smart coatings Current time information in Dhaka, BD.medcraveonline.com. Some polydiacetylene films have demonstrated reversible thermochromism even at very low temperatures, down to -50 °C uni.lu.

Photochromism: Polydiacetylenes also exhibit photochromic behavior, where light irradiation induces changes in their optical absorption spectra and underlying bond structure scielo.org.mxacs.orgnih.gov. This photoinduced change involves the relaxation of photoexcited electron-hole pairs into a metastable state, leading to a local change in the bond structure of the polymer backbone nih.gov. The photochromic properties of polydiacetylene films can be sensitized by the presence of certain underlayers, extending their sensitivity to different spectral regions, such as the near-infrared nih.gov. The rapid response time of photochromism in some sensitized PDA films, observed to be shorter than 10 ns, highlights their potential for high-speed optical applications nih.gov.

Fabrication of Thin Films and Nanostructured Materials

The unique properties of poly(this compound) and other polydiacetylenes make them highly desirable for the fabrication of advanced materials in the form of thin films and nanostructures.

Fabrication of Thin Films: Polydiacetylene thin films can be produced through various methods. Photodeposition from solution is a notable technique that yields high-quality films with minimal impurities, uniform thicknesses, and few defects nih.gov. This process involves irradiating a diacetylene monomer solution with UV light through a transparent substrate, leading to the formation of a thin polydiacetylene film nih.gov. Other methods include electron irradiation, which allows for precise control over film thickness, typically ranging from 100 to 2000 Å nist.gov. Melt and vapor growth techniques have also been employed to produce polydiacetylene thin films, with methods for achieving oriented films through vapor deposition of monomers onto oriented polydiacetylenes nih.gov. Layer-by-layer (LBL) chemistry provides another route for synthesizing polydiacetylene multilayers on flat surfaces, offering control over film thickness and structure chem960.com. These fabrication techniques are crucial for developing poly(this compound) films for applications in electronics, photonics, and sensing researchgate.netnih.govnist.govnih.gov.

Fabrication of Nanostructured Materials: Polydiacetylenes can self-assemble into various nanostructures, which can then be photopolymerized to form stable, conjugated polymer networks. Oligopeptides bearing internal diacetylene units have been shown to self-assemble in water into one-dimensional nanostructures and aligned macroscopic hydrogels nih.gov36.112.18. Subsequent photopolymerization of these diacetylene units results in polydiacetylenes that run coincident with the nanostructure axes, leading to globally aligned collections of conjugated polymer chains nih.gov36.112.18. Other approaches involve the self-assembly of diacetylene amphiphiles into vesicles and nanotubes, which can then be spontaneously cross-linked to form hierarchical nanostructures researchgate.net. Polydiacetylene crystal nanostructures, such as nanofibers, have also been demonstrated for applications like photocatalytic hydrogen generation researchgate.net. These self-assembly and polymerization techniques offer versatile pathways for creating diverse poly(this compound) nanostructures with tailored properties for applications in biosensors, bioimaging, and other advanced nanotechnologies researchgate.netmdpi.com.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Selective Synthetic Methodologies

While classical methods for diyne synthesis, such as the Glaser and Cadiot-Chodkiewicz couplings, have been foundational, the future of 1,3-octadiyne synthesis lies in the development of more efficient, selective, and environmentally benign methodologies. organic-chemistry.orgresearchgate.net Current research focuses on overcoming the limitations of traditional methods, such as the need for stoichiometric copper salts and the formation of homocoupled byproducts. rsc.org

Future research should prioritize the development of novel catalytic systems that offer high yields and selectivity under mild conditions. researchgate.net Key areas of exploration include:

Palladium- and Copper-Catalyzed Cross-Coupling: Investigating new ligand designs for palladium and copper catalysts can enhance the efficiency and selectivity of cross-coupling reactions between terminal alkynes and 1-bromoalkynes to produce unsymmetrical diynes like this compound. organic-chemistry.org

Solvent-Free and Microwave-Assisted Synthesis: The development of solvent-free or microwave-assisted protocols can significantly reduce reaction times and environmental impact. researchgate.net For instance, a microwave-assisted synthesis of 1,3-diynes catalyzed by CuI and tetramethylethylenediamine in the presence of air as the oxidant has shown promise for terminal acetylenes. researchgate.net

In Situ Generation of Reactive Intermediates: Methods involving the in situ generation of volatile or unstable intermediates, such as bromoalkynes, can circumvent handling hazards and improve reaction efficiency. nih.gov

Table 1: Comparison of Synthetic Methodologies for 1,3-Diynes

| Methodology | Catalyst/Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Glaser Coupling | Copper salts, oxidant (e.g., O2) | Varies | Simple, effective for symmetrical diynes | Limited to symmetrical diynes, often requires stoichiometric copper |

| Cadiot-Chodkiewicz Coupling | Copper(I) salt, amine base | Mild | Synthesis of unsymmetrical diynes | Formation of homocoupled byproducts |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, ligand, copper co-catalyst | Mild | High selectivity for unsymmetrical diynes | Catalyst cost and sensitivity |

| Microwave-Assisted Synthesis | CuI, TMEDA, air | Solvent-free, 100 °C, 10 min | Rapid, environmentally friendly | Substrate scope may be limited |

| In Situ Bromoalkyne Generation | Dibromoolefin, base, Cu catalyst | Mild | Avoids handling of volatile bromoalkynes | Requires specific precursors |

Exploration of Novel Catalytic Systems for Diyne Transformations

The transformation of the 1,3-diyne backbone into more complex molecular architectures is a key area for future research. The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. bohrium.com Metal-catalyzed hydrofunctionalization reactions, for example, offer a direct and atom-economical route to functionalized olefins. dntb.gov.ua

Emerging opportunities in this area include:

Regio- and Stereoselective Functionalization: A significant challenge in diyne chemistry is controlling the regio- and stereoselectivity of additions across the two triple bonds. dntb.gov.ua Future catalysts should be designed to selectively functionalize one alkyne moiety over the other, or to control the stereochemical outcome of the addition.

Tandem and Cascade Reactions: Designing catalytic systems that can initiate tandem or cascade reactions from the 1,3-diyne core will enable the rapid construction of complex molecules from simple starting materials. nih.gov

Monocarbonylation and Dicarbonylation: The selective mono- or dicarbonylation of 1,3-diynes provides access to valuable conjugated enynes and dienes, respectively. nih.gov The design of new ligands, such as Neolephos, has shown promise in achieving high chemoselectivity in these transformations. nih.gov

Table 2: Examples of Catalytic Transformations of 1,3-Diynes

| Transformation | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Hydrofunctionalization | Various transition metals (e.g., Pd, Cu, Mn) | Functionalized olefins, heterocycles | Atom-economical, potential for regio- and stereocontrol |

| Monocarbonylation | Palladium/Neolephos | Conjugated enynes | High chemoselectivity |

| Bond Reorganization | Palladium(II) | Functionalized 1,5-dien-3-ynes | Atom-economical assembly of complex structures |

| Cycloaddition Reactions | Rhodium, Ruthenium | Polycyclic compounds | Facile construction of complex frameworks |

Integration of Computational Design and Experimental Synthesis for Advanced Materials

The integration of computational modeling with experimental synthesis holds immense potential for the rational design of advanced materials derived from this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and mechanical properties of novel materials, thereby guiding synthetic efforts. ub.edursc.org

Future research in this area could focus on:

Graphdiyne-Based Materials: Graphdiyne, a two-dimensional carbon allotrope containing both sp- and sp2-hybridized carbon atoms, has garnered significant interest for its potential applications in electronics and catalysis. acs.org Computational studies can aid in the design of this compound-containing precursors for the synthesis of tailored graphdiyne-like materials. chinesechemsoc.org

Predictive Modeling of Reaction Outcomes: Computational models can be developed to predict the outcome of catalytic reactions involving this compound, including regioselectivity and stereoselectivity. acs.org This predictive capability can accelerate the discovery of new and efficient synthetic routes. mit.edu

Design of Novel Functional Materials: By simulating the properties of hypothetical polymers and oligomers incorporating the this compound unit, researchers can identify promising candidates for applications in areas such as organic electronics and nonlinear optics.

Unconventional Reactivity Studies under Extreme Conditions

Investigating the reactivity of this compound under extreme conditions, such as high pressure or sonochemical irradiation, could uncover novel reaction pathways and lead to the synthesis of unique molecular structures.

High-Pressure Chemistry: The application of high pressure can influence reaction rates and selectivities, and may enable transformations that are not feasible under ambient conditions. Studying the behavior of this compound under high pressure could lead to the discovery of new polymerization or cycloaddition pathways.

Sonochemistry: Sonochemical synthesis utilizes ultrasound to generate localized "hot spots" with extremely high temperatures and pressures. wikipedia.org This technique can promote unique chemical reactions and has been used for the synthesis of various nanomaterials. nih.gov Exploring the sonochemical reactions of this compound could lead to the formation of novel carbonaceous materials or functionalized products. The stability of polyynes can be a concern, as they are known to be sensitive to air and light. researchgate.net

Bio-inspired and Sustainable Approaches in Diyne Chemistry

Drawing inspiration from nature's synthetic strategies can pave the way for more sustainable and efficient methods for the synthesis and functionalization of this compound. rsc.org Many naturally occurring compounds feature polyyne motifs, and understanding their biosynthetic pathways can provide valuable insights for the development of novel synthetic methods. rsc.orgnih.gov

Future research directions include:

Biocatalysis: The use of enzymes or whole-cell systems to perform selective transformations on the this compound scaffold could offer a green and highly selective alternative to traditional chemical catalysis.

Biomimetic Synthesis: Designing synthetic routes that mimic biosynthetic pathways can lead to the efficient construction of complex molecules. nih.govacs.orgrsc.org For example, bio-inspired cascade reactions could be developed to transform this compound into intricate polycyclic structures.

Sustainable Feedstocks and Reagents: A broader shift towards the use of renewable feedstocks and environmentally benign reagents in all aspects of diyne chemistry will be crucial for the long-term sustainability of this field. researchgate.net This includes exploring the use of greener solvents and developing catalytic systems based on earth-abundant metals.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing 1,3-Octadiyne, and how do they address structural ambiguity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm alkyne proton environments and carbon hybridization states. Infrared (IR) spectroscopy identifies C≡C stretching vibrations (~2100–2260 cm⁻¹). Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in isomer identification .

- Critical Consideration : Cross-validate with gas chromatography-mass spectrometry (GC-MS) to detect impurities, as trace byproducts (e.g., monoalkynes) may skew spectral interpretations .

Q. How can researchers safely handle this compound in laboratory settings?

- Protocols : Follow OSHA guidelines for volatile organics: use fume hoods, nitrile gloves, and explosion-proof equipment. Store under inert gas (argon/nitrogen) to prevent polymerization. Refer to SDS sheets for first-aid measures (e.g., skin/eye rinsing protocols) .

- Waste Disposal : Neutralize residues via controlled hydrolysis (e.g., using ethanol/water mixtures) before disposal in designated halogenated waste containers .

Q. What synthetic routes yield this compound with high purity?

- Approach : Catalytic cross-coupling (e.g., Cadiot-Chodkiewicz reaction) using terminal alkynes and 1,5-dihaloalkanes. Optimize solvent polarity (e.g., THF vs. DMF) to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm purity via melting point analysis or HPLC .

Advanced Research Questions

Q. How can host-guest binding studies (e.g., with pillararenes) elucidate this compound’s supramolecular behavior?

- Experimental Design :

- Conduct titration experiments (UV-Vis/fluorescence) to measure association constants () with ethylated pillar[5]arene (EtP5A).

- Compare binding selectivity against analogs (e.g., 1,7-octadiene) to assess the role of alkyne linearity and electron density .

Q. How do researchers resolve contradictions between experimental reactivity and computational predictions for this compound?

- Case Study : If DFT models predict regioselective cyclization but experiments show mixed products:

Re-examine basis sets (e.g., B3LYP/6-31G* vs. M06-2X) for accuracy in modeling conjugated systems.

Validate transition-state geometries with isotopic labeling (¹³C) or kinetic isotope effects .

- Mitigation : Use multi-reference methods (e.g., CASSCF) for systems with significant diradical character .

Q. What computational strategies predict this compound’s reactivity in click chemistry or polymerization?

- Approach :

- Perform frontier molecular orbital (FMO) analysis to identify reactive sites for azide-alkyne cycloaddition.

- Simulate polymerization initiation (e.g., Glaser coupling) using molecular dynamics (MD) to model chain propagation kinetics .

Methodological Guidelines

- Literature Review : Prioritize primary sources (e.g., J. Org. Chem., Chem. Eur. J.) over reviews. Use SciFinder or Reaxys to filter by reaction type ("diyne synthesis") and characterization data .

- Data Reporting : Include raw spectral data (NMR/IR peaks) in appendices, with processed data (e.g., calculations) in the main text. Use error margins (±) for reproducibility assessments .

- Ethical Compliance : Document synthetic yields, failed experiments, and safety incidents transparently to align with ACS ethical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.